

Carpacin: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carpacin**

Cat. No.: **B1231203**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpacin, a phenylpropanoid first identified in the mid-20th century, has attracted intermittent interest for its potential biological activities, including insecticidal, antidepressant, and anticarcinogenic properties. This technical guide provides a comprehensive overview of the discovery of **carpacin**, its known natural sources, and the experimental methodologies employed in its isolation and structural elucidation. All quantitative data from seminal studies are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed visualizations of the experimental workflows, rendered in the DOT language for Graphviz, to facilitate a deeper understanding of the scientific process behind **carpacin**'s initial characterization. While the biological activities of **carpacin** are noted, the underlying signaling pathways remain largely unexplored in publicly available scientific literature.

Introduction

Carpacin, systematically named (E)-2-Methoxy-4,5-methylenedioxypropenylbenzene, is a naturally occurring organic compound belonging to the phenylpropanoid class.^[1] Its discovery dates back to 1969, from a species of the genus *Cinnamomum*.^{[1][2]} Phenylpropanoids are a diverse class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine, and they are known to exhibit a wide range of biological activities. The initial interest in **carpacin** was partly due to its potential as an insecticide, and it has also been synthesized for this purpose.^{[1][2]} Subsequent, though limited, research has suggested its potential as an

antidepressant and an inhibitor of carcinogenesis.[\[1\]](#) This guide aims to consolidate the foundational technical information on **carpacin** to serve as a resource for researchers interested in its further study and potential therapeutic applications.

Natural Sources

Carpacin was first isolated from the bark of a *Cinnamomum* species native to Bougainville.[\[1\]](#) [\[2\]](#) While the genus *Cinnamomum* is a well-established source of various phenylpropanoids, the specific distribution of **carpacin** within this genus is not extensively documented.

A database entry also lists *Justicia prostrata* as a plant containing **carpacin**, although the primary literature describing its isolation from this species is not readily available.

Discovery and Structural Elucidation

The discovery and structural determination of **carpacin** were first reported by J. Mohandas, M. Slaytor, and T.R. Watson in 1969.[\[2\]](#) The process involved the isolation of the compound from its natural source, followed by a series of spectroscopic and chemical analyses to determine its molecular structure.

Isolation of Carpacin

The initial isolation of **carpacin** was achieved through a multi-step extraction and chromatographic process from the dried bark of a *Cinnamomum* species.

Experimental Protocols

Protocol 1: Extraction and Isolation of Carpacin from *Cinnamomum* sp. Bark[\[2\]](#)

- Drying and Milling: 10 kg of the bark was dried in an air-oven at 120°C and then milled to a fine powder.
- Solvent Extraction: The powdered bark was exhaustively extracted with light petroleum.
- Solvent Removal: The solvent from the combined extracts was removed under reduced pressure to yield 150 g of a brown oil.

- Column Chromatography (Initial Separation): The brown oil was subjected to column chromatography on neutral alumina using a gradient of solvents: light petroleum, benzene, ether, chloroform, and methanol.
- Rechromatography: The fractions eluted with light petroleum, benzene, and ether were combined and rechromatographed on alumina. The column was first developed with light petroleum, followed by a 1:1 mixture of light petroleum and benzene.
- Crystallization: The yellow oil obtained from the second chromatographic separation was dissolved in light petroleum and kept at -15°C to induce crystallization.
- Final Product: Colorless crystals of **carpacin** were obtained with a final yield of 8.5 g.

Structural Elucidation

The determination of **carpacin**'s chemical structure was accomplished through a combination of spectroscopic methods and chemical degradation.

Experimental Protocols

Protocol 2: Spectroscopic Analysis of **Carpacin**[2]

- Ultraviolet (UV) Spectroscopy: The UV spectrum was measured in methanol.
- Infrared (IR) Spectroscopy: The IR spectrum was recorded from a potassium bromide (KBr) disk.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum was obtained in deuterated chloroform ($CDCl_3$) at 60 Mc/s with tetramethylsilane (TMS) as the internal standard.

Protocol 3: Chemical Degradation of **Carpacin**[2]

- Oxidation: 200 mg of **carpacin** in acetone was oxidized with 2 g of potassium permanganate in acetone for 24 hours at room temperature.
- Work-up: The manganese dioxide precipitate was filtered off, and the solvent was removed.

- Extraction: The residue was dissolved in ether and washed exhaustively with a 2% sodium bicarbonate solution.
- Isolation of Oxidation Product: The ether solution was processed to obtain crystals of the oxidation product, which was identified as 2-methoxy-4,5-methylenedioxybenzaldehyde.

Quantitative Data

The following tables summarize the key quantitative data from the original discovery and characterization of **carpacin**.

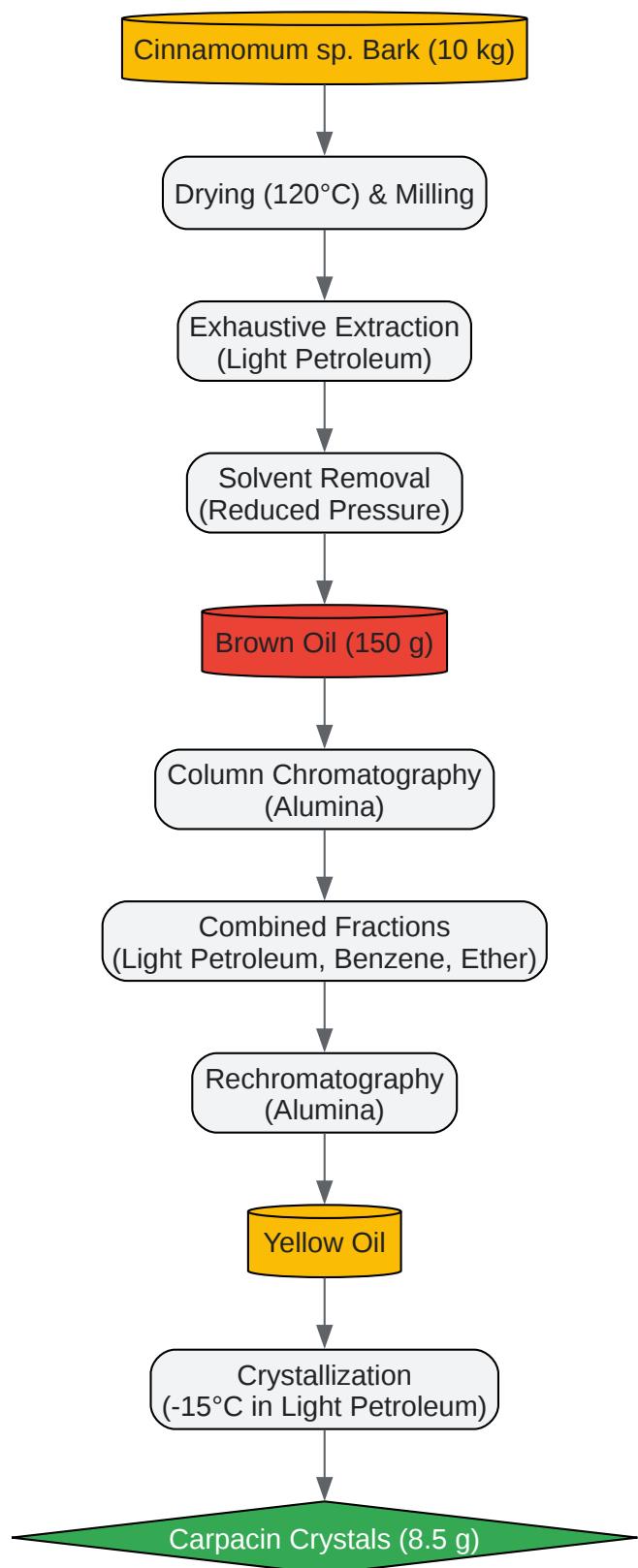
Table 1: Physicochemical and Yield Data for **Carpacin**

Parameter	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1]
Molar Mass	192.21 g/mol	[1]
Melting Point	47°C	[2]
Yield from Cinnamomum sp. bark	8.5 g from 10 kg (0.085%)	[2]
Elemental Analysis (Found)	C, 69.0%; H, 6.3%	[2]
Elemental Analysis (Calculated)	C, 68.8%; H, 6.3%	[2]

Table 2: Spectroscopic Data for **Carpacin**

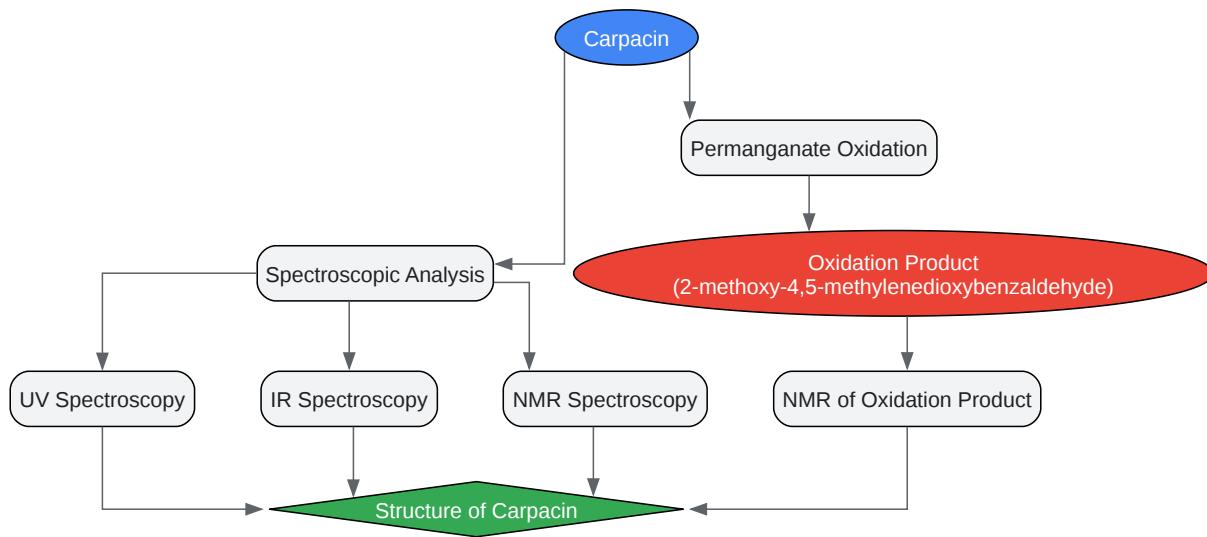
Spectroscopic Technique	Wavelength/Wavenumber/Chemical Shift	Assignment	Reference
UV (in Methanol)	259.5 nm (ϵ 13550)	Aromatic ring in conjugation with an olefinic group	[2]
	322 nm (ϵ 8940)		
IR (KBr disk)	1615, 1505, 870, 860, 765 cm^{-1}	1,2,4,5-tetrasubstituted benzene moiety	[2]
	1505, 1485, 1042, 942 cm^{-1}	Aromatic methylenedioxy group	[2]
	970 cm^{-1}	trans olefinic hydrogens	[2]
^1H NMR (CDCl_3 , δ in p.p.m.)	1.84 (d, $J=1.5$ c/s)	$-\text{CH}=\text{CH}-\text{CH}_3$	[2]
3.72 (s)	$-\text{OCH}_3$		[2]
5.83 (s)	$-\text{O}-\text{CH}_2-\text{O}-$		[2]
6.10 (q, 1:3:3:1, $J=6.5$ c/s, $J=16$ c/s)	$-\text{CH}=\text{CH}-\text{CH}_3$		[2]
6.44 (s)	Aromatic H_3		[2]
6.63 (m)	$-\text{CH}=\text{CH}-\text{CH}_3$		[2]
6.85 (s)	Aromatic H_6		[2]

Table 3: ^1H NMR Data for the Oxidation Product of **Carpacin** (2-methoxy-4,5-methylenedioxybenzaldehyde)


Chemical Shift (δ in p.p.m.)	Assignment	Reference
3.87 (s)	-OCH ₃	[2]
6.00 (s)	-O-CH ₂ -O-	[2]
6.53 (s)	Aromatic proton	[2]
7.20 (s)	Aromatic proton	[2]
10.3 (s)	Aldehyde proton (-CHO)	[2]

Signaling Pathways and Biological Activity

Carpacin has been investigated for its potential as an insecticide, an antidepressant, and an inhibitor of carcinogenesis.[1] However, detailed studies on the molecular mechanisms and signaling pathways underlying these reported biological activities are not available in the current scientific literature. Further research is required to elucidate the specific cellular targets and pathways through which **carpacin** exerts its effects.


Visualized Experimental Workflows

The following diagrams, in DOT language for Graphviz, illustrate the key experimental workflows for the isolation and structural elucidation of **carpacin**.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of **carpacin** from Cinnamomum sp. bark.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **carpacin**.

Conclusion

Carpacin is a phenylpropanoid with a well-defined structure, first isolated from a *Cinnamomum* species. The methodologies for its extraction and characterization are well-documented in the original literature and have been presented here in a structured format. While its potential biological activities are intriguing, the lack of research into its mechanisms of action presents a significant knowledge gap. This technical guide provides the foundational information necessary for researchers to embark on further studies to explore the full therapeutic potential of **carpacin** and its derivatives. Future work should focus on confirming its presence in other natural sources, developing more efficient isolation or synthetic routes, and, most importantly, elucidating the signaling pathways through which it exerts its biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production - Natural Product Reports (RSC Publishing)
DOI:10.1039/D3NP00012E [pubs.rsc.org]
- To cite this document: BenchChem. [Carpacin: A Technical Guide to its Discovery, Natural Sources, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231203#carpacin-discovery-and-natural-sources>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

